molecular formula C18H19N3O2S2 B2858514 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 1291844-39-7

2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No. B2858514
CAS RN: 1291844-39-7
M. Wt: 373.49
InChI Key: LREILDNOVAYTGU-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[3,2-d]pyrimidine. Thieno[3,2-d]pyrimidines are a class of compounds that have been studied for their diverse biological activities .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and evaluation of analogs similar to the query compound, focusing on dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), have been explored. A study by Gangjee et al. (2008) highlighted the synthesis of classical and nonclassical analogues, revealing that the 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold is highly conducive to dual human TS-DHFR inhibitory activity (Gangjee, Qiu, Li, & Kisliuk, 2008). This discovery underscores the significance of the chemical structure in developing potent inhibitors for cancer therapy.

Antitumor and Anticancer Activity

The antitumor potential of thieno[3,2-d]pyrimidine derivatives was systematically investigated, revealing that these compounds exhibit potent anticancer activities. Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine derivatives, demonstrating marked growth inhibition against several human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017). This research highlights the potential of these compounds as leads for developing new anticancer drugs.

Antimicrobial and Antifungal Activities

A study by Majithiya and Bheshdadia (2022) explored the antimicrobial activity of pyrimidine-triazole derivatives, synthesized from a multi-step process, against selected bacterial and fungal strains. The derivatives showed promising results in different organic solvents, indicating their potential as antimicrobial agents (Majithiya & Bheshdadia, 2022).

Drug Design and Molecular Interactions

Research into the molecular structure and interactions of related compounds provides insights into drug design and pharmacological applications. A study on the novel antiviral active molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, for instance, provided quantum chemical insights, drug likeness, and molecular docking analyses, suggesting its potential against SARS-CoV-2 (Mary et al., 2020). This research underlines the importance of understanding molecular interactions for the development of antiviral drugs.

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. Thieno[3,2-d]pyrimidines have been studied for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents .

Future Directions

Thieno[3,2-d]pyrimidines are an active area of research due to their diverse biological activities . Future research could explore the biological activity of this specific compound and its potential applications in medicine or other fields.

properties

IUPAC Name

2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-11(2)19-15(22)10-25-18-20-13-8-9-24-16(13)17(23)21(18)14-7-5-4-6-12(14)3/h4-9,11H,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREILDNOVAYTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide

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